molecular formula C22H17NO2 B15144022 Rsk-IN-1

Rsk-IN-1

Cat. No.: B15144022
M. Wt: 327.4 g/mol
InChI Key: BYGBAJQOEZTVMJ-UHFFFAOYSA-N
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Description

Rsk-IN-1: is a potent and selective inhibitor of the ribosomal S6 kinase (RSK) family, specifically targeting the phosphorylation of Y-box binding protein 1 (YB-1). This compound has shown significant anti-tumor effects and is primarily used in scientific research to study the role of RSK in various cellular processes and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rsk-IN-1 involves multiple steps, starting with the preparation of the core biaryl pyridine structure. The key steps include:

    Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base.

    Nitration and Reduction: The nitro group is introduced into the aromatic ring, followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with an appropriate acid chloride to form the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Rsk-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify functional groups within the molecule.

    Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

Rsk-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Rsk-IN-1 exerts its effects by inhibiting the activity of ribosomal S6 kinase (RSK). RSK is a serine/threonine kinase that functions downstream of the Ras/Raf/MEK/ERK signaling pathway. Upon activation by extracellular stimuli, RSK phosphorylates various cytosolic and nuclear targets, regulating processes such as cell proliferation, survival, and motility .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Rsk-IN-1 is compared with other RSK inhibitors to highlight its uniqueness:

Uniqueness of this compound: this compound is unique due to its specific inhibition of YB-1 phosphorylation and its demonstrated anti-tumor effects. Its selectivity and potency make it a valuable tool for studying RSK-mediated signaling pathways and their role in various diseases .

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

4-[4-(4-methylnaphthalen-1-yl)pyridin-3-yl]benzene-1,2-diol

InChI

InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3

InChI Key

BYGBAJQOEZTVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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